2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one
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Overview
Description
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with thiourea and chloroacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated thiazolidinones.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can interact with DNA and proteins, affecting their function and stability. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-1,3-thiazolidin-4-one: Lacks the hydroxyl group, which may affect its biological activity.
3-Hydroxy-1,3-thiazolidin-4-one: Lacks the 3,4-dimethylphenyl group, which may influence its chemical properties.
2-Phenyl-3-hydroxy-1,3-thiazolidin-4-one: Contains a phenyl group instead of a 3,4-dimethylphenyl group, leading to different reactivity and applications.
Uniqueness
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one is unique due to the presence of both the 3,4-dimethylphenyl and hydroxyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
921611-32-7 |
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Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13NO2S/c1-7-3-4-9(5-8(7)2)11-12(14)10(13)6-15-11/h3-5,11,14H,6H2,1-2H3 |
InChI Key |
WRYNCAIYCFLFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)O)C |
Origin of Product |
United States |
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